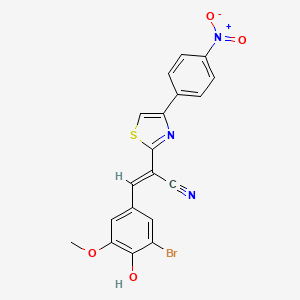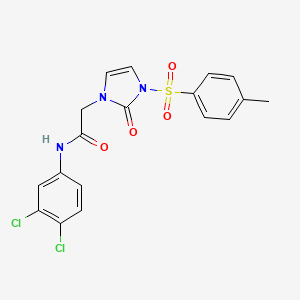
2-(4-Methanesulfonyl-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methanesulfonyl-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H18BNO6S and its molecular weight is 327.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure Analysis
- The compound has been analyzed for its crystal structure using X-ray diffraction, revealing no significant interactions with the Lewis acidic boron atom (Coombs et al., 2006).
Electrochemical Behavior
- Electrochemical reduction studies of similar compounds with strong electron-withdrawing substituents, such as nitro and cyano groups, have provided insights into the behavior of radical anions and their potential applications (Pilard et al., 2001).
Structural and Spectroscopic Studies
- The compound's structure in various states (solid, chloroform, acetonitrile) has been investigated using FT-IR and NMR spectroscopy, offering potential insights for its use in chemical and pharmaceutical research (Binkowska et al., 2001).
Reactivity with Organic Bases
- Studies on the reactivity of similar sulfonyl compounds with organic bases in different solvents like acetonitrile and tetrahydrofuran could provide a foundation for synthesizing novel compounds (Binkowska & Jarczewski, 2008).
Application in Synthesis of Novel Compounds
- The compound's derivatives have been synthesized and investigated for their potential applications in creating new materials for technologies like LCDs and for their therapeutic potential in treating neurodegenerative diseases (Das et al., 2015).
Host-Guest Chemistry
- Its structural adaptability has been studied in various solvates, revealing its potential in forming host networks, which could have implications in materials science and molecular recognition (Thaimattam et al., 2001).
Electrochemical Properties
- Comparative studies of electrochemical properties with similar sulfur-containing organoboron compounds have been performed, highlighting its potential in synthetic chemistry and materials science (Tanigawa et al., 2016).
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methylsulfonyl-2-nitrophenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO6S/c1-12(2)13(3,4)21-14(20-12)10-7-6-9(22(5,18)19)8-11(10)15(16)17/h6-8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPQAPWOYWMYDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2357918.png)

![3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2357923.png)





![N,N-Dimethyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2357930.png)
![N-(4-methoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2357932.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid](/img/structure/B2357933.png)
![2'H-spiro[cyclopropane-1,1'-naphthalen]-4'(3'H)-one](/img/structure/B2357934.png)
![3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B2357935.png)
